![molecular formula C13H21BrFNOSi B597975 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline CAS No. 1227958-00-0](/img/structure/B597975.png)
3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline” is a chemical compound with the molecular formula C13H22BrNOSi and a molecular weight of 316.31 . It’s also known as "3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)aniline" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents . The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .Applications De Recherche Scientifique
Synthesis of Functionalized Indoles : J. Barluenga et al. (1999) demonstrated the use of N-(2-bromoallyl)-N-methyl-2-fluoroaniline, a compound structurally related to 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline, in the synthesis of indoles. They showed that treatment with tert-butyllithium leads to 4-functionalized 3-methylindoles through intramolecular addition to a tethered benzyne intermediate (Barluenga, Fañanás, Sanz, & Fernández, 1999).
Applications in G Protein-Coupled Receptor Studies : D. Thimm et al. (2013) described the synthesis of a tritium-labeled potent and selective GPR35 agonist, which was synthesized using a similar compound. This compound was used to study the binding characteristics of GPR35, an orphan G protein-coupled receptor, demonstrating its potential in receptor-ligand interaction studies (Thimm, Funke, Meyer, & Müller, 2013).
Synthesis of Anticancer and Anti-HIV Agents : Zhi‐Xian Wang et al. (2000) explored the synthesis of derivatives of 5-fluoroaniline, which share a similar structural moiety with 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline, for potential use as anticancer and anti-HIV agents. They demonstrated a synthesis pathway involving tert-butyldimethylsilyl protection groups, which is a key feature in the structure of the compound (Wang, Wiebe, De Clercq, Balzarini, & Knaus, 2000).
Optical Properties in Silicon-Containing Molecules : Akinobu Naka et al. (2013) conducted a study on the synthesis and optical properties of silicon-containing molecules, where derivatives similar to 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline were used. They focused on understanding the geometrical and electronic structure and the fluorescence properties of these compounds (Naka, Fukuda, Jahana, Ohshita, Kobayashi, & Ishikawa, 2013).
Enhancement in Emission-Tuned Nanoparticles : Christoph S. Fischer et al. (2013) described the use of bromo- and tert-butyldimethylsilyl-based compounds in the synthesis of bright, emission-tuned nanoparticles. This research has implications in the development of advanced materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Mécanisme D'action
Target of Action
Similar compounds have been used to introduce propanol functionality to many pharmaceuticals .
Mode of Action
It’s known that similar compounds can act as alkylating agents, introducing specific functional groups to target molecules .
Result of Action
The introduction of propanol functionality could potentially alter the properties of the target molecules .
Propriétés
IUPAC Name |
3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrFNOSi/c1-13(2,3)18(4,5)17-8-9-10(14)6-7-11(15)12(9)16/h6-7H,8,16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAPANHQOOZHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1N)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrFNOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744302 |
Source
|
Record name | 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline | |
CAS RN |
1227958-00-0 |
Source
|
Record name | 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.